2-(4-Chlorobutyl)-2-ethoxy-1,3-dioxolane
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Overview
Description
2-(4-Chlorobutyl)-2-ethoxy-1,3-dioxolane is an organic compound with the molecular formula C₇H₁₃ClO₂. It is a dioxolane derivative, characterized by the presence of a chlorobutyl group and an ethoxy group attached to the dioxolane ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobutyl)-2-ethoxy-1,3-dioxolane typically involves the reaction of 4-chlorobutanol with ethyl orthoformate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions usually involve heating the reactants under reflux to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobutyl)-2-ethoxy-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chlorobutyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are used.
Reduction Reactions: Reagents like lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted dioxolanes with various functional groups.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Reduction Reactions: Products include alcohols and alkanes.
Scientific Research Applications
2-(4-Chlorobutyl)-2-ethoxy-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as a precursor for other industrial compounds
Mechanism of Action
The mechanism of action of 2-(4-Chlorobutyl)-2-ethoxy-1,3-dioxolane involves its interaction with molecular targets through its functional groups. The chlorobutyl group can participate in nucleophilic substitution reactions, while the dioxolane ring can undergo ring-opening reactions. These interactions can lead to the formation of various intermediates and products, which exert their effects through different pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromobutyl)-1,3-dioxolane
- 2-(3-Chloropropyl)-1,3-dioxolane
- 2-Chloromethyl-1,3-dioxolane
- 2,3-Dichloro-1-propanol
Uniqueness
2-(4-Chlorobutyl)-2-ethoxy-1,3-dioxolane is unique due to the presence of both a chlorobutyl group and an ethoxy group attached to the dioxolane ring. This combination of functional groups imparts specific reactivity and properties to the compound, making it valuable in various chemical and industrial applications .
Properties
Molecular Formula |
C9H17ClO3 |
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Molecular Weight |
208.68 g/mol |
IUPAC Name |
2-(4-chlorobutyl)-2-ethoxy-1,3-dioxolane |
InChI |
InChI=1S/C9H17ClO3/c1-2-11-9(5-3-4-6-10)12-7-8-13-9/h2-8H2,1H3 |
InChI Key |
MWNOKSZKKUSREJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(OCCO1)CCCCCl |
Origin of Product |
United States |
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